An In-depth Technical Guide to Mitochondrial Fusion Promoter M1
An In-depth Technical Guide to Mitochondrial Fusion Promoter M1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule Mitochondrial Fusion Promoter M1 (M1). It details its mechanism of action, associated signaling pathways, therapeutic potential, and key experimental data and protocols for its use in a research setting.
Introduction to Mitochondrial Dynamics and M1
Mitochondria are highly dynamic organelles that constantly undergo fusion and fission to maintain their morphology, function, and cellular homeostasis.[1][2] This balance is crucial for processes like ATP production, calcium signaling, and apoptosis.[3] The core machinery for mitochondrial fusion involves Mitofusins (Mfn1 and Mfn2) for the outer mitochondrial membrane and Optic Atrophy 1 (OPA1) for the inner membrane.[1][4] An imbalance, often leading to excessive mitochondrial fragmentation, is implicated in a range of pathologies, including neurodegenerative diseases, diabetic complications, and ischemia-reperfusion injury.[2][5][6][7]
Mitochondrial Fusion Promoter M1 (CAS 219315-22-7) is a cell-permeable phenylhydrazone compound identified as a potent modulator of mitochondrial dynamics.[8] It promotes the elongation of fragmented mitochondria, thereby restoring mitochondrial function and protecting cells against fragmentation-associated stress and cell death.[9][10] M1 has emerged as a valuable research tool and a potential therapeutic agent for diseases linked to mitochondrial dysfunction.[5][11][12]
Mechanism of Action
M1's primary mechanism involves promoting mitochondrial fusion, particularly in cells with fragmented mitochondria.[13] Its pro-fusion activity is dependent on the core mitochondrial fusion machinery. Studies have shown that M1 is ineffective in cells completely lacking both Mfn1 and Mfn2, or in OPA1-knockout cells, indicating it requires a basal level of fusion activity to exert its effects.[13]
M1 has been shown to significantly increase the expression of key fusion proteins, including Mfn1, Mfn2, and particularly OPA1.[9] In a model of diabetic cardiomyopathy, M1 administration attenuated the reduction in OPA1 expression, which was critical for its protective effects.[5] The knockdown of OPA1 using siRNA blunted the beneficial outcomes of M1 treatment, confirming the OPA1-dependent nature of its action.[5] While early reports suggested a potential interaction with ATP synthase subunits, subsequent studies in human iPSCs did not find changes in the expression of ATP5A or ATP5B, suggesting this is not the primary mechanism.[13]
The molecule acts to rebalance (B12800153) mitochondrial dynamics, enhancing cellular respiration and overall mitochondrial health.[9][11]
Figure 1: Mechanism of M1 on the core mitochondrial fusion machinery.
Signaling Pathway Modulation: PI3K/AKT Inhibition
Recent research has uncovered a role for M1 in modulating cellular signaling pathways beyond the direct fusion machinery. In a model of cigarette smoke-induced airway inflammation, M1 was found to exert its protective effects by inhibiting the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway.[14][15] Activation of this pathway is linked to inflammation and oxidative stress. By suppressing the phosphorylation and activation of PI3K and AKT, M1 significantly reduced the release of inflammatory cytokines (IL-6, IL-8, TNF-α) and markers of oxidative stress.[14]
Figure 2: M1 inhibits the PI3K/AKT pathway to reduce inflammation.
Quantitative Data Summary
The following tables summarize quantitative data from key preclinical studies involving M1.
Table 1: In Vitro Efficacy of M1
| Parameter | Cell Line | Condition | M1 Concentration | Duration | Result | Reference |
| Mitochondrial Elongation | Mfn1-/- MEFs | - | EC₅₀ = 5.3 µM | - | Promotes elongation | [16] |
| Mitochondrial Elongation | Mfn2-/- MEFs | - | EC₅₀ = 4.42 µM | - | Promotes elongation | [16] |
| Mitochondrial Morphology | Human iPSCs | - | 5-10 µM | 48 h | Significantly reduced granular mitochondria | [13] |
| Mito ROS | BRIN-BD11 Pancreatic β-cells | Cholesterol Exposure | 20 µM | 12 h | Decreased to 1.0±0.44 fold | [9] |
| Mitochondrial Membrane Potential | BRIN-BD11 Pancreatic β-cells | Cholesterol Exposure | 20 µM | 12 h | Increased from 0.29±0.05 to 0.5±0.07 fold | [9] |
| Oxygen Consumption Rate | BRIN-BD11 Pancreatic β-cells | Cholesterol Exposure | 20 µM | 12 h | Prevented impairment | [9] |
| Glucose Stimulated Insulin Secretion (GSIS) | BRIN-BD11 Pancreatic β-cells | Cholesterol Exposure | 20 µM | 12 h | Restored GSIS function | [9] |
| Fusion Protein Expression | TM3 Leydig cells | Triphenyl Phosphate (TPHP) | 1 µM | 12 h | Significantly increased Mfn1, Mfn2, Opa1 | [9] |
Table 2: In Vivo Efficacy of M1
| Animal Model | Disease/Injury Model | M1 Dosage | Administration | Outcome | Reference |
| Sprague-Dawley Rats | Diabetic Cardiomyopathy (STZ-induced) | 2 mg/kg/day | Intraperitoneal | Attenuated oxidative stress, improved mitochondrial function, alleviated DCM | [5] |
| Wistar Rats | Cardiac Ischemia/Reperfusion (I/R) Injury | 2 mg/kg | Intravenous | Reduced brain mitochondrial dysfunction, apoptosis, and inflammation | [9][17] |
| Rats | Doxorubicin-induced "Chemobrain" | 2 mg/kg | - | Improved novel object recognition deficits | [16] |
| Mice | Optic Nerve Damage | - | - | Enhanced axon regeneration and restored visual function | [10][12] |
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols from cited literature.
Protocol 1: In Vitro Assessment of M1 in High-Glucose-Stressed Cardiomyocytes
-
Cell Culture: Primary neonatal rat cardiomyocytes are isolated and cultured in DMEM.
-
Induction of Stress: To simulate diabetic conditions, cells are cultured in a high glucose (HG) medium (33 mmol/L) for a specified period (e.g., 24-48 hours). A normal glucose (NG) medium (5.5 mmol/L) serves as the control.[5]
-
M1 Treatment: M1, dissolved in DMSO, is added to the HG culture medium at a final concentration (e.g., 10 µM) and incubated for 6-24 hours.[5] A vehicle control (DMSO) is run in parallel.
-
Mitochondrial Morphology Analysis: Cells are stained with a mitochondria-specific dye (e.g., MitoTracker Red CMXRos). Images are captured via confocal microscopy and mitochondrial length/morphology is quantified using imaging software (e.g., ImageJ).
-
Western Blotting: Cell lysates are collected to analyze the protein expression levels of OPA1, Mfn1, Mfn2, and markers for oxidative stress or apoptosis.
-
Functional Assays: Mitochondrial function is assessed by measuring mitochondrial membrane potential (e.g., using JC-1 dye), ATP production (luciferase-based assay), and reactive oxygen species (ROS) production (e.g., using MitoSOX Red).[5]
Figure 3: General experimental workflow for in vitro M1 studies.
Protocol 2: In Vivo Assessment of M1 in a Rat Model of Diabetic Cardiomyopathy
-
Animal Model: Male Sprague-Dawley rats are used. Diabetes is induced via a single intraperitoneal injection of streptozotocin (B1681764) (STZ) at 65 mg/kg.[5] Control animals receive a vehicle injection. Blood glucose levels are monitored to confirm the diabetic model.
-
M1 Administration: Several weeks (e.g., seven) after STZ injection, diabetic rats are randomly assigned to treatment groups. M1 is administered daily via intraperitoneal injection at a dose of 2 mg/kg/day for a chronic period (e.g., six weeks).[5] Control diabetic and non-diabetic rats receive vehicle injections.
-
Echocardiography: Cardiac function is assessed non-invasively using echocardiography at baseline and at the end of the treatment period to measure parameters like ejection fraction and fractional shortening.
-
Tissue Collection and Analysis: At the end of the study, rats are euthanized, and heart tissues are collected.
-
Histology: A portion of the heart tissue is fixed, sectioned, and stained (e.g., with H&E or Masson's trichrome) to assess cardiac morphology and fibrosis.
-
Biochemical Assays: Heart tissue homogenates are used to measure markers of oxidative stress (e.g., malondialdehyde levels, superoxide (B77818) dismutase activity).[14]
-
Molecular Analysis: Western blotting or qPCR is performed on tissue lysates to quantify the expression of mitochondrial dynamics proteins (OPA1, Mfn1/2, Drp1) and other relevant markers.[5][14]
Conclusion
Mitochondrial Fusion Promoter M1 is a powerful small molecule for modulating mitochondrial dynamics. Its well-defined, OPA1-dependent mechanism of action makes it a specific tool for studying the consequences of enhanced mitochondrial fusion. Preclinical data strongly support its therapeutic potential in a variety of disease models characterized by mitochondrial fragmentation, including diabetic complications, neurodegeneration, and ischemia-reperfusion injury. For drug development professionals, M1 represents a promising lead compound for targeting the fundamental process of mitochondrial dynamics to combat complex diseases. Further research into its pharmacokinetics, safety profile, and efficacy in additional models is warranted.
References
- 1. Mitochondrial Fusion and Fission: The fine-tune balance for cellular homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial dynamics–fusion, fission, movement, and mitophagy–in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A detailed review of pharmacology of MFN1 (mitofusion-1)-mediated mitochondrial dynamics: Implications for cellular health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitofusins and OPA1 Mediate Sequential Steps in Mitochondrial Membrane Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial fusion promoter restores mitochondrial dynamics balance and ameliorates diabetic cardiomyopathy in an optic atrophy 1-dependent way - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondrial Dynamics in Neurodegenerative Diseases: Unraveling the Role of Fusion and Fission Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial fission and fusion in neurodegenerative diseases:Ca2+ signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitochondrial Fusion Promoter M1 | Benchchem [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Mitochondrial fusion promoter M1 | Oxidative Phosphorylation | Tocris Bioscience [tocris.com]
- 11. selleckchem.com [selleckchem.com]
- 12. A small molecule M1 promotes optic nerve regeneration to restore target-specific neural activity and visual function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mitochondrial Fusion by M1 Promotes Embryoid Body Cardiac Differentiation of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Mitochondrial Fusion Promoter M1 Mitigates Cigarette Smoke-Induced Airway Inflammation and Oxidative Stress via the PI3K-AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. caymanchem.com [caymanchem.com]
- 17. Mitochondrial Fusion Promoter Given During Ischemia Has Greater Neuroprotective Efficacy Than When Given at Onset of Reperfusion in Rats with Cardiac Ischemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
